

Basic chemical structure and properties of Sulfacetamide sodium monohydrate

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Compound of Interest

Compound Name: Sulfacetamide (sodium monohydrate)

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An In-depth Technical Guide to Sulfacetamide Sodium Monohydrate

Introduction

Sulfacetamide sodium monohydrate is a sulfonamide antibiotic widely utilized for its bacteriostatic properties.[1] It is commonly employed in topical formulations, such as eye drops and creams, to treat bacterial infections like conjunctivitis, acne vulgaris, and seborrheic dermatitis.[2] Its mechanism of action involves the inhibition of folic acid synthesis in susceptible bacteria, a pathway essential for their growth and replication.[3][4] This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies for its synthesis and analysis, tailored for researchers and drug development professionals.

Chemical Structure and Identity

Sulfacetamide sodium is the monosodium salt monohydrate of N-sulfanilylacetamide. The core structure consists of a p-aminobenzenesulfonamide group that is N-acetylated.

- Chemical Name: N'-[(4-aminophenyl)sulfonyl]-acetamide, monosodium salt, monohydrate[5]
- IUPAC Name: sodium;acetyl-[(4-aminophenyl)sulfonyl]azanide;hydrate[6]
- CAS Number: 6209-17-2[3]

- Chemical Formula: $C_8H_9N_2NaO_3S \cdot H_2O$ (or $C_8H_{11}N_2NaO_4S$)[1][2][3]
- Molecular Weight: 254.24 g/mol [1][2][3][6]

Physicochemical Properties

The physicochemical properties of Sulfacetamide sodium monohydrate are critical for its formulation and delivery. Key quantitative data are summarized in the tables below.

Table 1: General Physicochemical Properties

Property	Value	References
Appearance	White to off-white crystalline powder	[3][7]
Melting Point	256-258°C	[8]
pH (1 in 20 solution)	8.0 - 9.5	[9]
pKa ₁ (amino group)	1.8	[10]
pKa ₂ (sulfonamide group)	5.4	[10]
Biological Half-life	7 - 13 hours	[5][11]

Table 2: Solubility Profile

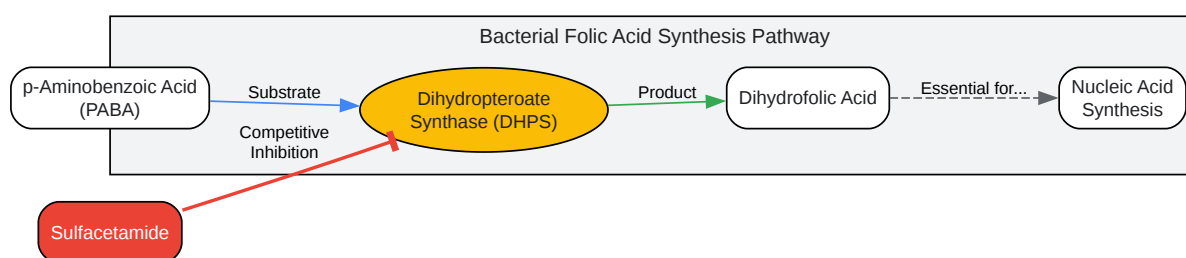
Solvent	Solubility	References
Water	Freely soluble (1g in 1.5-2.5 mL); 50 mg/mL	[3][7][10]
Ethanol (96%)	Slightly soluble	[10]
Acetone	Sparsingly soluble	[10]
Chloroform	Insoluble / Practically insoluble	[7][10]
Ether	Insoluble / Practically insoluble	[7][10]
Benzene	Insoluble	[7]

Table 3: Spectroscopic Data (UV Absorption)

Condition	λ_{max} (nm)	References
Water	258	[8][10]
pH 7.0 Phosphate Buffer	255	[10]
0.1M HCl	271	[10]
0.1M NaOH	256	[10]

Mechanism of Action

Sulfacetamide exerts its bacteriostatic effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA), an essential precursor for folic acid synthesis in bacteria.[3][5][11] Bacteria require folic acid for the synthesis of nucleic acids (DNA and RNA) and proteins.[4][12] By mimicking the chemical structure of PABA, sulfacetamide binds to and inhibits the bacterial enzyme dihydropteroate synthase (DHPS).[3][4] This inhibition blocks the conversion of PABA to dihydropteroate, a critical step in the synthesis of dihydrofolic acid, thereby halting bacterial growth and multiplication.[3] Because this pathway does not exist in humans, who obtain folic acid from their diet, the drug is selectively toxic to susceptible microorganisms.



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Mechanism of Action of Sulfacetamide.

Experimental Protocols

This section details methodologies for the synthesis and quantitative analysis of Sulfacetamide sodium monohydrate.

Synthesis via Ultrasonic Irradiation

This modern, efficient method enhances reaction rates compared to traditional refluxing techniques.[8] The process involves the acetylation of sulfanilamide followed by selective hydrolysis and purification.

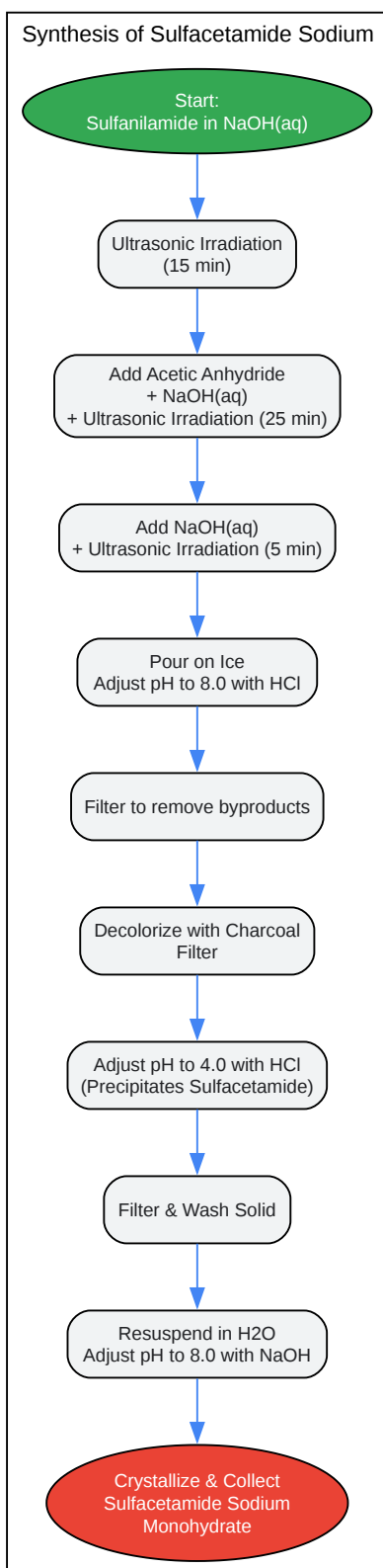
Materials:

- Sulfanilamide
- Sodium hydroxide (NaOH) solution (20% w/w and 30% w/w)
- Acetic anhydride
- Hydrochloric acid (HCl)
- Activated charcoal
- Crushed ice
- Ultrasonic cleaner (e.g., 30 KHz, 120W)

Methodology:

- **Dissolution:** Prepare a solution of 0.1 mol sulfanilamide (17.2 g) in 14 mL of 20% (w/w) aqueous NaOH using ultrasonic irradiation at room temperature for 15 minutes.
- **Acetylation:** Simultaneously add 12 mL of 30% aqueous NaOH and 18 mL of acetic anhydride to the reaction mixture under continuous ultrasonic irradiation for 25 minutes.
- **Hydrolysis:** Add a final 24 mL of 30% aqueous NaOH solution and continue sonication until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) (approx. 5 minutes).

- **Initial Purification:** Pour the reaction mixture over crushed ice and carefully acidify with HCl to pH 8.0. This step dissolves the desired N¹-acetyl sodium sulfanilamide while precipitating N⁴-acetyl and N¹,N⁴-diacetyl byproducts.
- **Filtration & Decolorization:** Filter the mixture. Add 1 g of activated charcoal to the filtrate, cool the solution to 15-20°C, and filter again to remove the charcoal.
- **Precipitation of Sulfacetamide:** Acidify the clear filtrate with HCl to pH 4.0. The solid sulfacetamide will precipitate.
- **Conversion to Sodium Salt:** Filter the solid and wash it with water. Resuspend the residue in water and add NaOH solution until the pH reaches 8.0, converting sulfacetamide to its sodium salt.
- **Crystallization:** Filter the resulting solution and evaporate the filtrate by gentle boiling to the point of crystallization. Cool the solution to obtain crystals of Sulfacetamide sodium monohydrate.



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Workflow for Ultrasonic-Assisted Synthesis.

Quantitative Analysis by UV-Vis Spectrophotometry

This method is based on a diazotization reaction followed by azo coupling to form a colored product, which can be quantified using a spectrophotometer.[\[13\]](#)[\[14\]](#)

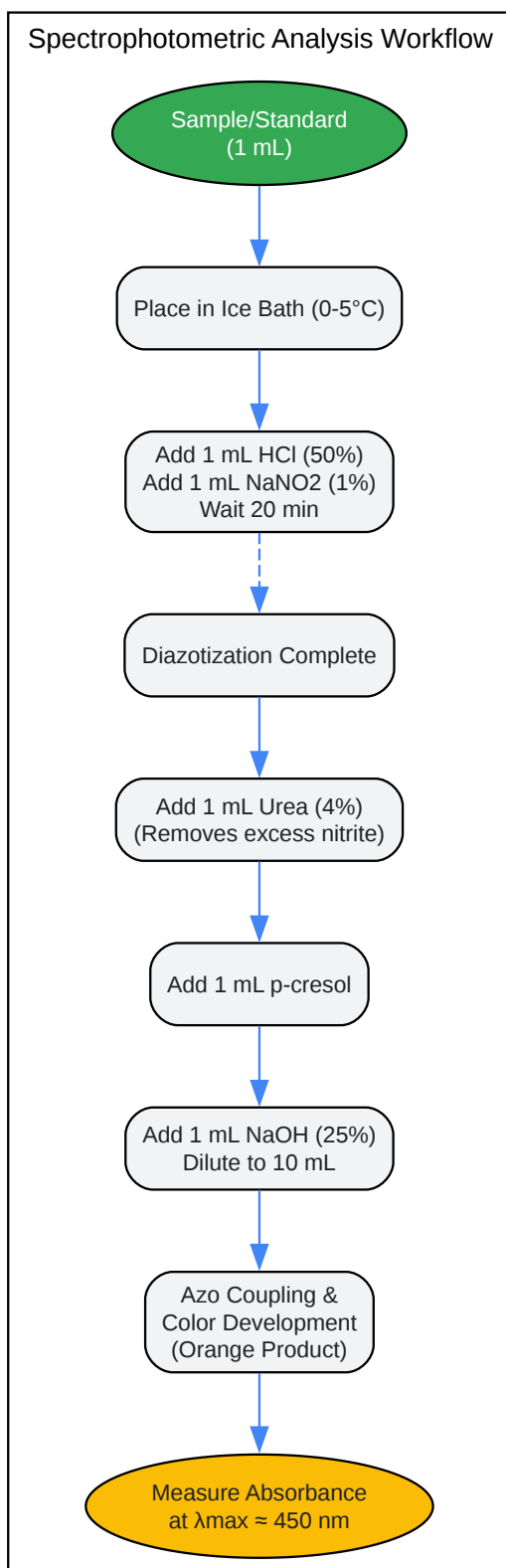
Materials:

- Sulfacetamide sodium monohydrate (for standard curve)
- Hydrochloric acid (50%)
- Sodium nitrite (1%)
- Urea (4%)
- p-cresol solution (1000 µg/mL)
- Sodium hydroxide (25%)
- Distilled water
- Ice bath
- UV-Vis Spectrophotometer

Methodology:

- **Standard Preparation:** Prepare a stock solution of Sulfacetamide sodium (1000 µg/mL) by dissolving 0.1 g in distilled water and diluting to 100 mL in a volumetric flask.[\[15\]](#) Prepare a series of working standards by diluting the stock solution.
- **Diazotization:** In a 10 mL volumetric flask immersed in an ice bath (0-5°C), place 1 mL of the sample or standard solution. Add 1 mL of 50% HCl, followed by the gradual addition of 1 mL of 1% sodium nitrite. Allow the reaction to proceed for 20 minutes.[\[15\]](#)
- **Nitrite Removal:** Add 1 mL of 4% urea solution and stir to remove excess nitrous acid.
- **Azo Coupling:** Add 1 mL of 1000 µg/mL p-cresol solution.

- Color Development: Add 1 mL of 25% NaOH to make the solution alkaline and dilute to the 10 mL mark with distilled water. An orange-colored azo dye will form.[\[13\]](#)[\[15\]](#)
- Measurement: Measure the absorbance of the solution at its maximum wavelength ($\lambda_{\text{max}} \approx 450 \text{ nm}$) against a reagent blank prepared in the same manner but without the drug.[\[14\]](#)
- Quantification: Determine the concentration of Sulfacetamide sodium in the sample by comparing its absorbance to a calibration curve constructed from the standard solutions.



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Workflow for Quantitative Spectrophotometric Analysis.

Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a specific and accurate method for the determination of Sulfacetamide sodium and its potential impurities, such as sulfanilamide.[16]

Instrumentation:

- HPLC system with a UV detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 μ m)
- Data acquisition software

Chromatographic Conditions:

- Mobile Phase: A green (environmentally friendly) mobile phase consisting of Methanol:Water (60:40, v/v) is effective.[16]
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Set based on the UV max of Sulfacetamide (e.g., 258 nm).
- Injection Volume: Typically 20 μ L.
- Temperature: Ambient.

Methodology:

- Solution Preparation: Prepare stock standard solutions (e.g., 1.0 mg/mL) of Sulfacetamide sodium, sulfanilamide, and any other impurities in methanol.[16] Create working standards and sample solutions by diluting the stock solutions with the mobile phase.
- System Equilibration: Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
- Analysis: Inject the standard solutions to determine retention times and establish a calibration curve. Inject the sample solutions to be analyzed.

- Quantification: Identify the Sulfacetamide sodium peak in the sample chromatogram by its retention time. Calculate the concentration based on the peak area and the linear regression equation from the calibration curve.

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